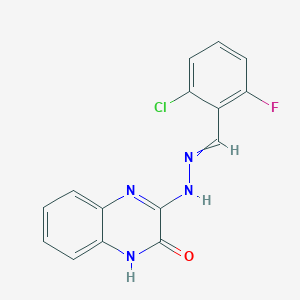

N-methylsulfamoyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

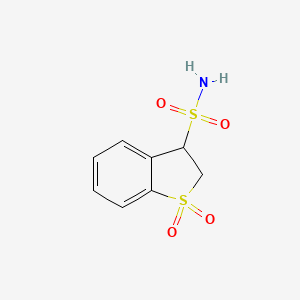

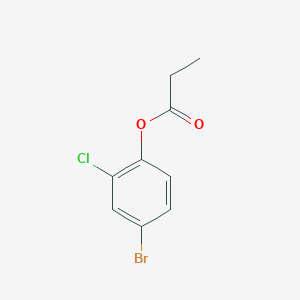

N-methylsulfamoyl fluoride is a chemical compound with the molecular formula CH4FNO2S . It has a molecular weight of 113.11 . It is used in scientific research due to its unique properties.

Molecular Structure Analysis

The molecular structure of N-methylsulfamoyl fluoride consists of a sulfur atom bonded to a methyl group, a fluorine atom, and an amide group . The InChI code for N-methylsulfamoyl fluoride is 1S/CH4FNO2S/c1-3-6(2,4)5/h3H,1H3 .Physical And Chemical Properties Analysis

N-methylsulfamoyl fluoride has a molecular weight of 113.11 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Environmental Fate and Effects of Fluorinated Compounds

N-methylsulfamoyl fluoride, as part of the broader class of fluorinated compounds, plays a significant role in environmental studies. Research has highlighted concerns regarding the environmental persistence and bioaccumulation potential of perfluorinated acids (PFAs), derivatives of similar fluorinated compounds. Studies indicate that exposure to these compounds, prior to certain regulatory actions, was a significant source of environmental contamination, suggesting a need for understanding the transformation and fate of such substances in natural and engineered systems (D’eon & Mabury, 2011).

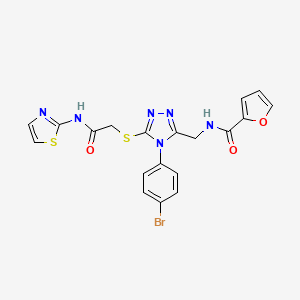

Pharmacological and Metabolic Implications

The fluorine atom's inclusion in pharmaceuticals, including derivatives of N-methylsulfamoyl fluoride, can significantly affect a drug's physicochemical properties, influencing its metabolic pathways, distribution, and disposition. Despite the strength of the carbon-fluorine bond, the reactivity associated with the departure of fluoride ions from metabolic intermediates can be exploited in drug design, particularly for developing mechanism-based enzyme inhibitors (Johnson et al., 2020).

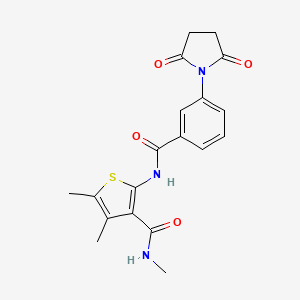

Environmental Biodegradability and Remediation

The environmental biodegradability of polyfluoroalkyl chemicals, which includes compounds related to N-methylsulfamoyl fluoride, has been a subject of extensive research. These studies aim to understand the microbial degradation pathways of such chemicals and assess their potential to form more persistent degradation products, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). These insights are crucial for evaluating environmental fate, developing remediation strategies, and informing regulatory policies (Liu & Avendaño, 2013).

Water Treatment and Defluoridation Technologies

Research on the adsorption of fluoride from aqueous solutions is highly relevant to the applications of N-methylsulfamoyl fluoride, especially concerning environmental and water treatment technologies. Studies have evaluated various adsorbents and their effectiveness in removing fluoride, contributing to the development of cost-effective and efficient defluoridation methods. These advancements are pivotal in addressing the health hazards associated with excessive fluoride intake through drinking water (Habuda-Stanić et al., 2014).

Insights into Bioaccumulation and Environmental Persistence

The bioaccumulation potential of perfluorinated carboxylates (PFCAs) and sulfonates (PFASs) has been critically reviewed, with findings suggesting that the environmental behavior and chemical structure of these substances, which are related to N-methylsulfamoyl fluoride, significantly affect their bioaccumulation and persistence. Understanding these properties is essential for assessing environmental risks and informing the development of safer chemical alternatives (Conder et al., 2008).

Mécanisme D'action

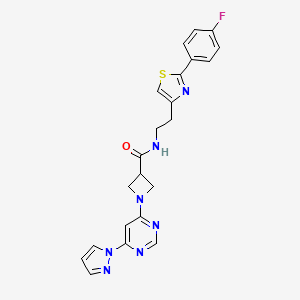

Orientations Futures

Fluorine has proven to be remarkably successful in drug development programmes, and most such programmes will at least explore fluorine during the optimisation of a lead compound . This suggests that compounds like N-methylsulfamoyl fluoride may have potential future applications in the field of medicinal chemistry.

Propriétés

IUPAC Name |

N-methylsulfamoyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4FNO2S/c1-3-6(2,4)5/h3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBFOPPPPFIKOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2759283.png)

![N-(4-chloro-3-nitrophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2759284.png)

![5-cyano-4-(furan-2-yl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2759289.png)

![1-isobutyryl-3-(4-methoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2759292.png)